Pentaéthylènehexamine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of PEHA involves various chemical routes, including solvothermal conditions for forming complex metal compounds. For example, PEHA has been used to synthesize manganese(II) pentaborate under mild solvothermal conditions, leading to the formation of a three-dimensional framework characterized by large channels along the a and c axes, where the templating Mn(II) cations are located (Hong-Xia Zhang et al., 2004).

Molecular Structure Analysis

The molecular structure of PEHA-related compounds can vary significantly. For instance, the coordination geometry of MnN(6) group in a PEHA complex is described as a distorted trigonal prism, showcasing the structural diversity achievable with PEHA as a ligand (Hong-Xia Zhang et al., 2004).

Chemical Reactions and Properties

PEHA has been utilized in the synthesis of various complex compounds, including those with metal centers like cadmium(II), which act as a model for metal complexes of the chelating polymer polyethyleneimine. These complexes have been characterized through spectroscopic methods and X-ray diffraction, further illustrating the versatility of PEHA in forming stable metal complexes with distinctive properties (H. Strasdeit, 1992).

Physical Properties Analysis

The study of PEHA and its derivatives often focuses on their physicochemical properties, such as fluorescence and solubility. PEHA-functionalized materials have been developed for applications in fluorescence detection, indicating the compound's potential in sensitive biosensing platforms. For instance, PEHA and histidine-functionalized graphene quantum dots have been synthesized for ultrasensitive fluorescence detection of microRNA, demonstrating the compound's utility in bioanalytical applications (Nana Li et al., 2019).

Chemical Properties Analysis

PEHA's chemical behavior is further exemplified in its interactions with CO2, where it has been applied in CO2 capture technologies. Studies have shown that PEHA, in both neat and aqueous solutions, can absorb CO2 to form carbamate and bicarbonate species, with the absorption capacity and rate being influenced by the water content in the system. This highlights PEHA's potential in environmental applications, particularly in sustainable CO2 capture strategies (Thai Q. Bui et al., 2018).

Applications De Recherche Scientifique

Assainissement environnemental

Récupération de l’or dans les déchets électroniques : Des billes de polystyrène chlorométhylé modifiées par la PEHA (PEHA-CMPS) ont été développées pour la récupération de l’or (Au) des cartes de circuits imprimés (CCI). Le matériau présente une excellente efficacité d’adsorption et une excellente sélectivité, capable de récupérer des traces d’Au avec une grande efficacité. Cette application ne résout pas seulement le problème des déchets électroniques, mais contribue également à la conservation des ressources et à la protection de l’environnement .

Science des matériaux

Adsorption de CO2 : La silice poreuse hiérarchique imprégnée de PEHA s’est avérée prometteuse pour l’adsorption du CO2, ce qui est essentiel pour lutter contre le changement climatique. La silice modifiée avec la PEHA améliore la capacité d’adsorption, ce qui en fait un matériau précieux pour les technologies de capture du carbone .

Génie chimique

Catalyseur de désulfuration oxydante : La PEHA a été utilisée pour synthétiser des catalyseurs hétérogènes efficaces pour la désulfuration oxydante, un processus essentiel à la production de mazouts à très faible teneur en soufre. Les catalyseurs présentent une excellente activité et une excellente recyclabilité, soulignant le rôle de la PEHA dans l’avancement des technologies de carburant plus propres .

Électronique

Application aux dispositifs de mémoire non volatile : La PEHA est utilisée comme un gelateur de faible poids moléculaire dans le développement du Zn(II)-métallohydrogel avec des propriétés semi-conductrices. Cette application démontre le potentiel de la PEHA dans la fabrication de dispositifs de mémoire non volatile, contribuant aux progrès de l’électronique flexible et des dispositifs optoélectroniques .

Recherche médicale

Ligand pour les complexes métalliques : En tant que ligand hexadentate, la PEHA présente une forte basicité de Lewis en raison de ses six groupes amine. Cette propriété la rend appropriée pour la formation de complexes métalliques stables, qui peuvent avoir diverses applications en recherche médicale, telles que dans les systèmes d’administration de médicaments .

Procédés industriels

Procédé de flottation dans le traitement minier : La PEHA est utilisée dans le procédé de flottation pour le traitement minier, aidant à séparer les minéraux précieux du minerai. De plus, elle sert d’agent anti-décapage, améliorant l’adhérence entre les agrégats et le bitume dans la construction routière .

Mécanisme D'action

Target of Action

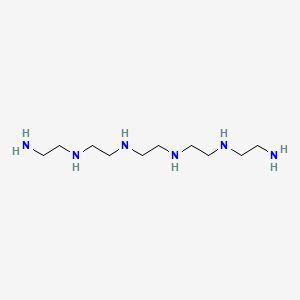

Pentaethylenehexamine (PEHA) is an organic amine composed of five ethylene groups joined together in a chain by four secondary amine groups and terminated on each end by primary amine groups . It is a hexadentate ligand, owing to the Lewis basicity of the six amine groups . This means it can bind to six different sites on a central atom, making it a versatile ligand for various metal ions .

Mode of Action

As a ligand, PEHA can coordinate with various metal ions such as cobalt, nickel, copper, zinc, cadmium, lanthanum, neodymium, europium, samarium, lead, thorium, or uranium . The coordination of PEHA with these metal ions can result in the formation of various metal complexes . These complexes can have different properties and uses depending on the metal ion involved.

Biochemical Pathways

It’s known that peha can undergo an eschweiler–clarke reaction with formaldehyde and formic acid to substitute all of the amine hydrogen atoms with methyl groups, giving octamethylpentaethylenehexamine (ompeha) . PEHA can also rearrange to form N,N′-bis(2-aminoethyl)piperazine-1,4-diethylamine .

Pharmacokinetics

As an organic amine, it can form ammonium salts by reaction with various acids . This property could potentially influence its absorption and distribution in the body. More research is needed to fully understand the pharmacokinetics of PEHA.

Result of Action

Its ability to form various metal complexes suggests that it could potentially influence a wide range of biochemical processes depending on the specific metal ion involved .

Action Environment

The action, efficacy, and stability of PEHA can be influenced by various environmental factors. For instance, its ability to form ammonium salts suggests that the pH of the environment could potentially influence its action . Additionally, the presence of various metal ions in the environment could influence the types of metal complexes that PEHA forms .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N'-[2-[2-[2-(2-aminoethylamino)ethylamino]ethylamino]ethyl]ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H28N6/c11-1-3-13-5-7-15-9-10-16-8-6-14-4-2-12/h13-16H,1-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSHROXHEILXKHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNCCNCCNCCNCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H28N6 | |

| Record name | PENTAETHYLENEHEXAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20857 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7025843 | |

| Record name | Pentaethylenehexamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7025843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellowish liquid with an odor of ammonia. (USCG, 1999), Liquid | |

| Record name | PENTAETHYLENEHEXAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20857 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,6,9,12-Tetraazatetradecane-1,14-diamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Boiling Point |

662 to 734 °F at 760 mmHg (USCG, 1999) | |

| Record name | PENTAETHYLENEHEXAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20857 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

greater than 200 °F (NTP, 1992) | |

| Record name | PENTAETHYLENEHEXAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20857 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

greater than or equal to 100 mg/mL at 70 °F (NTP, 1992) | |

| Record name | PENTAETHYLENEHEXAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20857 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1 at 68 °F (USCG, 1999) | |

| Record name | PENTAETHYLENEHEXAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20857 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS RN |

4067-16-7 | |

| Record name | PENTAETHYLENEHEXAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20857 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pentaethylenehexamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4067-16-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentaethylenehexamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004067167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,6,9,12-Tetraazatetradecane-1,14-diamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentaethylenehexamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7025843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6,9,12-tetraazatetradecamethylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.615 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENTAETHYLENEHEXAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9K5VZU43LE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

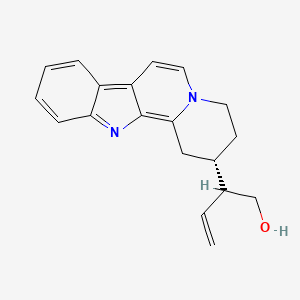

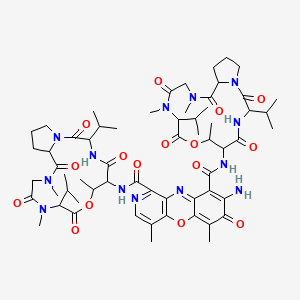

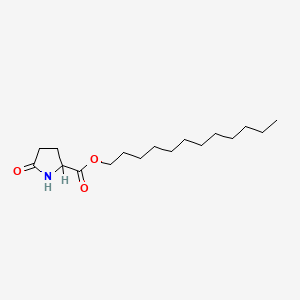

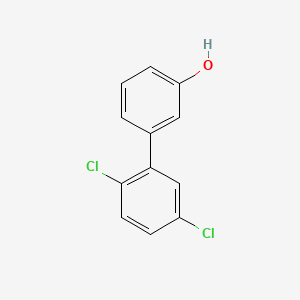

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[7-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-2-methoxyacetamide](/img/structure/B1219921.png)

![isopropyl N-[(1R)-1-[[(1S)-1-[(2R,3R)-3-[2-[[(1R)-1-benzoyl-2-methyl-propyl]amino]-2-oxo-ethyl]oxiran-2-yl]-2-phenyl-ethyl]carbamoyl]-2-methyl-2-methylsulfonyl-propyl]carbamate](/img/structure/B1219926.png)